![molecular formula C8H16N2O4 B13802948 tert-butyl N-[2-(methoxyamino)-2-oxoethyl]carbamate](/img/structure/B13802948.png)
tert-butyl N-[2-(methoxyamino)-2-oxoethyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-butyl N-[2-(methoxyamino)-2-oxoethyl]carbamate: is an organic compound with the molecular formula C8H18N2O3. It is a derivative of carbamic acid and is often used as a building block in organic synthesis. The compound is known for its stability and reactivity, making it a valuable intermediate in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[2-(methoxyamino)-2-oxoethyl]carbamate typically involves the reaction of tert-butyl carbamate with 2-(methoxyamino)-2-oxoethyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The product is then purified using techniques such as distillation or crystallization to achieve the desired purity .
Análisis De Reacciones Químicas
Types of Reactions: tert-butyl N-[2-(methoxyamino)-2-oxoethyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxyamino group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Oxo derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted carbamates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: tert-butyl N-[2-(methoxyamino)-2-oxoethyl]carbamate is used as a building block in the synthesis of more complex organic molecules. It is often employed in the preparation of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of tert-butyl N-[2-(methoxyamino)-2-oxoethyl]carbamate involves its ability to form stable carbamate linkages with various functional groups. This reactivity is due to the presence of the methoxyamino and oxoethyl groups, which can participate in nucleophilic and electrophilic reactions. The compound can interact with molecular targets such as enzymes and receptors, modulating their activity through covalent bonding .
Comparación Con Compuestos Similares
- tert-butyl N-[2-(methoxyamino)ethyl]carbamate
- tert-butyl N-(2-aminoethyl)-N-methylcarbamate
- tert-butyl N-(2-oxoethyl)carbamate
Comparison: tert-butyl N-[2-(methoxyamino)-2-oxoethyl]carbamate is unique due to the presence of both methoxyamino and oxoethyl groups, which provide distinct reactivity compared to similar compounds. For instance, tert-butyl N-[2-(methoxyamino)ethyl]carbamate lacks the oxo group, making it less reactive in certain oxidation reactions .
Propiedades
Fórmula molecular |
C8H16N2O4 |
|---|---|
Peso molecular |
204.22 g/mol |
Nombre IUPAC |
tert-butyl N-[2-(methoxyamino)-2-oxoethyl]carbamate |
InChI |
InChI=1S/C8H16N2O4/c1-8(2,3)14-7(12)9-5-6(11)10-13-4/h5H2,1-4H3,(H,9,12)(H,10,11) |
Clave InChI |
CZFRCTCUZBILRW-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NCC(=O)NOC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


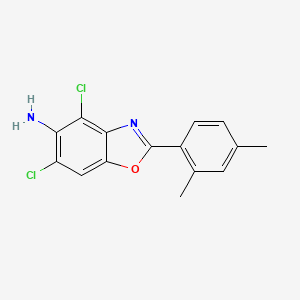
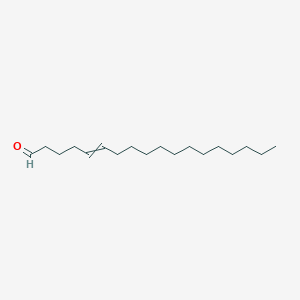
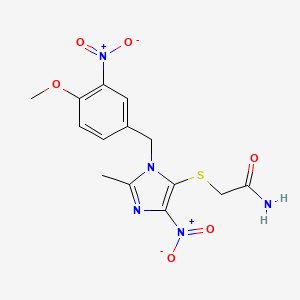
![[2-[[4-[(2-Chloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl](2-hydroxypropyl)dimethylammonium acetate](/img/structure/B13802871.png)
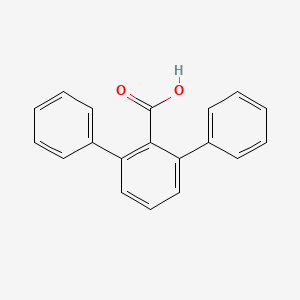
![2-[5-bromo-4-(hydroxymethyl)-2-methoxyphenoxy]-N-phenylacetamide](/img/structure/B13802885.png)

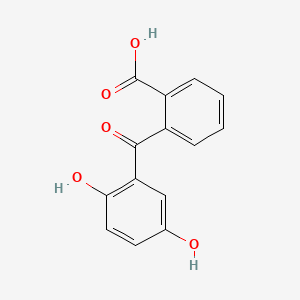
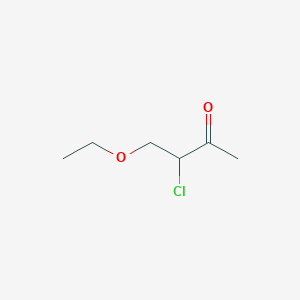
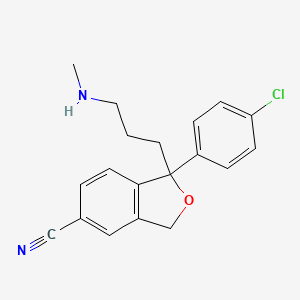
![5-Iodo-2-[(4-methoxy-3-nitrobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13802923.png)
![[1,2,4]Triazolo[1,5-a]pyrimidine-6-carboxylic acid, 7-hydroxy-5-methyl-2-(methylthio)-, ethyl ester](/img/structure/B13802929.png)

![3-hydroxy-4-[(4-methoxy-2-nitrophenyl)diazenyl]-N-(2-methylphenyl)naphthalene-2-carboxamide](/img/structure/B13802941.png)
